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Compound of Interest

Compound Name: Atr-IN-15

Cat. No.: B12414063 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and

biological activity of Atr-IN-15, a potent and orally active inhibitor of the Ataxia Telangiectasia and

Rad3-related (ATR) kinase. The information presented herein is intended to support research

and drug development efforts targeting the ATR signaling pathway, a critical regulator of the DNA

damage response (DDR).

Chemical Structure and Identification
Atr-IN-15 is a novel imidazopyrimidine derivative. Its chemical structure, IUPAC name, and

SMILES string are provided below for unambiguous identification and use in computational and

medicinal chemistry applications.

Chemical Structure:

Atr-IN-15 Chemical Structure

IUPAC Name: 2-((cyclopropyl((6-(1-isopropyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-8-

yl)amino)methylene)malononitrile

SMILES String:

C1CC1C(=C(C#N)C#N)N(C2=NN=C3C2=C(C=N3)C4=CC=C(N4)C(C)C)C5=CC=C(C=C5)S(=O)

(=O)C

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12414063?utm_src=pdf-interest
https://www.benchchem.com/product/b12414063?utm_src=pdf-body
https://www.benchchem.com/product/b12414063?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Biological Data
Atr-IN-15 has been characterized as a potent inhibitor of ATR kinase and has demonstrated

significant activity against cancer cell lines. The following table summarizes the key quantitative

data available for this compound.[1]

Target/Cell Line Assay Type IC50 (nM)

ATR Kinase Biochemical Assay 8

LoVo (Human Colon Tumor

Cells)
Cell Viability Assay 47

DNA-PK Biochemical Assay 663

PI3K Biochemical Assay 5131

Signaling Pathway
Atr-IN-15 exerts its biological effects by inhibiting the ATR kinase, a central component of the

DNA damage response pathway. The following diagram illustrates the canonical ATR signaling

pathway, which is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage

or replication stress.
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Canonical ATR Signaling Pathway

Experimental Protocols
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Detailed experimental protocols are essential for the replication and extension of research

findings. The following sections provide methodologies for the synthesis of Atr-IN-15 and for key

biological assays.

Synthesis of Atr-IN-15
Atr-IN-15 is designated as "compound 1" in patent WO2022002243A1. The synthesis is a multi-

step process involving the formation of the imidazo[1,2-b]pyridazine core followed by subsequent

functionalization. A representative synthetic scheme is depicted below.
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Imidazo[1,2-b]pyridazine Core Synthesis Functionalization

Starting Materials Intermediate 1
Step 1

Imidazo[1,2-b]pyridazine Core
Step 2

Intermediate 2
Step 3

Atr-IN-15
Step 4
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Synthetic Workflow for Atr-IN-15

Detailed Synthesis Steps (based on analogous imidazopyrimidine syntheses):
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Step 1 & 2: Formation of the Imidazo[1,2-b]pyridazine Core: This typically involves the

condensation of a substituted aminopyridazine with an α-haloketone. The specific starting

materials for Atr-IN-15 would be a pyridazine derivative and a reagent to introduce the

isopropyl-pyrazolyl moiety.

Step 3: Introduction of the Amino Group: The core structure is likely halogenated at the 8-

position, followed by a nucleophilic substitution with an appropriate amine to introduce the

cyclopropylamino group.

Step 4: Methylene-malononitrile Condensation: The final step involves the condensation of the

amino-functionalized intermediate with a malononitrile derivative to yield Atr-IN-15.

Note: The precise reagents, reaction conditions, and purification methods are detailed in patent

WO2022002243A1.

Biological Assay Protocols
The following are representative protocols for the types of assays used to characterize Atr-IN-15.

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by

the ATR kinase.

Reagents and Materials:

Recombinant human ATR kinase

ATRIP (ATR-interacting protein)

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20)

ATP (at a concentration near the Km for ATR)

Substrate (e.g., a peptide containing a CHK1 phosphorylation motif)

Atr-IN-15 (or other test compounds) dissolved in DMSO

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody)
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384-well plates

Procedure:

Prepare a serial dilution of Atr-IN-15 in DMSO.

Add a small volume of the diluted compound to the wells of a 384-well plate.

Add the ATR kinase and ATRIP complex to the wells.

Initiate the kinase reaction by adding the ATP and substrate mixture.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of product formed using the chosen detection

method.

Calculate the percent inhibition for each concentration of Atr-IN-15 and determine the IC50

value by fitting the data to a dose-response curve.

This assay determines the effect of a compound on the viability and proliferation of the LoVo

human colon cancer cell line.

Reagents and Materials:

LoVo cells

Cell culture medium (e.g., F-12K Medium supplemented with 10% FBS)

Atr-IN-15 (or other test compounds) dissolved in DMSO

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

96-well clear-bottom white plates

Procedure:

Seed LoVo cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and

allow them to attach overnight.
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Treat the cells with a serial dilution of Atr-IN-15.

Incubate the cells for a specified period (e.g., 72 hours).

Allow the plate to equilibrate to room temperature.

Add the cell viability reagent to each well.

Incubate for a short period to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Calculate the percent viability for each concentration of Atr-IN-15 relative to a vehicle-

treated control and determine the IC50 value.

These assays are performed similarly to the ATR kinase assay, using the respective recombinant

kinases (DNA-PK and a PI3K isoform) and their specific substrates and optimized buffer

conditions. The same principles of serial dilution of the inhibitor, initiation of the enzymatic

reaction, and detection of product formation apply.

Conclusion
Atr-IN-15 is a potent and selective inhibitor of ATR kinase with demonstrated anti-proliferative

activity in a human colon cancer cell line. Its imidazopyrimidine scaffold represents a promising

starting point for the development of novel therapeutics targeting the DNA damage response

pathway. The data and protocols presented in this guide provide a foundation for further

investigation and development of Atr-IN-15 and related compounds. Researchers are

encouraged to consult the primary literature, including patent WO2022002243A1, for more

detailed information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate

protocols, we make no warranties, express or implied, regarding the fitness of this product for

every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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